Physicochemical Properties of LY-2087101: An In-depth Technical Guide
Physicochemical Properties of LY-2087101: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2087101 is a potent and selective positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), specifically targeting α7, α4β2, and α4β4 subtypes.[1] As a modulator, it enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself. This mechanism of action has generated significant interest in its potential therapeutic applications for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the known physicochemical properties of LY-2087101, details relevant experimental protocols for their determination, and illustrates its mechanism of action through signaling pathway diagrams.
Physicochemical Data
A summary of the available physicochemical data for LY-2087101 is presented in the tables below. It is important to note that while some properties have been experimentally determined and are readily available from commercial suppliers, others, such as the melting point, boiling point, pKa, and logP, are not extensively reported in the public domain. For the latter, predictive methods or generalized experimental protocols are suggested.
Table 1: General and Chemical Properties of LY-2087101
| Property | Value | Source |
| IUPAC Name | --INVALID-LINK--methanone | Tocris Bioscience |
| Chemical Formula | C₁₅H₁₁FN₂OS₂ | [1] |
| Molecular Weight | 318.39 g/mol | [1] |
| CAS Number | 913186-74-0 | [1] |
| PubChem CID | 11964458 | [1] |
| Purity | ≥98% (by HPLC) | [1] |
Table 2: Solubility of LY-2087101
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
| DMSO | 31.84 | 100 | [1] |
| Ethanol | 3.18 | 10 | [1] |
Table 3: Predicted Physicochemical Properties of LY-2087101
| Property | Predicted Value | Notes |
| Melting Point | Not available | Experimental determination required. |
| Boiling Point | Not available | Experimental determination required. |
| pKa | Not available | Due to its poor aqueous solubility, experimental determination would require specialized methods such as cosolvent or surfactant-based potentiometric titrations.[2][3][4] |
| logP | Not available | The octanol-water partition coefficient (logP) is a key indicator of lipophilicity. Experimental determination via the shake-flask method is recommended for accurate assessment.[5][6] |
Experimental Protocols
Detailed experimental protocols for the characterization of the physicochemical properties of LY-2087101 are crucial for its development and application. Below are generalized yet detailed methodologies for key experiments.
Determination of Aqueous Solubility
Given the low aqueous solubility of many drug candidates, the shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
-
Preparation of Saturated Solution: An excess amount of LY-2087101 is added to a known volume of purified water or a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
-
Equilibration: The mixture is agitated (e.g., using a mechanical shaker or stirrer) at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not bind the compound) to separate the solid from the saturated solution.
-
Quantification: The concentration of LY-2087101 in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mM.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of pharmaceutical compounds.
Protocol:
-
System Preparation: An HPLC system equipped with a suitable column (e.g., C18 reverse-phase), a mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), a pump, an injector, and a UV detector is used.
-
Standard and Sample Preparation: A standard solution of LY-2087101 of known concentration is prepared. The test sample is also dissolved in a suitable solvent.
-
Chromatographic Run: The standard and sample solutions are injected into the HPLC system. The components are separated based on their affinity for the stationary and mobile phases.
-
Detection: The detector measures the absorbance of the eluting components at a specific wavelength.
-
Data Analysis: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the traditional and most reliable method for determining logP.[5][6]
Protocol:
-
Phase Saturation: Equal volumes of n-octanol and water (or a relevant buffer) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then allowed to separate completely.
-
Compound Partitioning: A known amount of LY-2087101 is dissolved in the n-octanol phase. An equal volume of the pre-saturated aqueous phase is added.
-
Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of LY-2087101 in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Mechanism of Action and Signaling Pathways
LY-2087101 acts as a positive allosteric modulator of α7, α4β2, and α4β4 nAChRs. This means it binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine.
General Workflow of Positive Allosteric Modulation
The following diagram illustrates the general workflow of how a positive allosteric modulator like LY-2087101 enhances the function of a ligand-gated ion channel.
Caption: General workflow of positive allosteric modulation of nAChRs by LY-2087101.
Downstream Signaling of α7 nAChR Activation
Activation of the α7 nAChR, which is enhanced by LY-2087101, leads to the influx of calcium ions (Ca²⁺). This influx can trigger several downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for cell survival and plasticity.[7]
Caption: Simplified signaling pathway following potentiation of α7 nAChR by LY-2087101.
Modulation of α4β2 nAChR and Neurotransmitter Release
The α4β2 nAChR subtype is heavily involved in modulating the release of various neurotransmitters, including dopamine.[8] By potentiating these receptors, LY-2087101 can influence synaptic transmission and neuronal circuitry.
Caption: Modulation of presynaptic α4β2 nAChRs by LY-2087101 leading to enhanced dopamine release.
Conclusion
LY-2087101 is a valuable research tool for investigating the role of α7, α4β2, and α4β4 nicotinic acetylcholine receptors in various physiological and pathological processes. This guide provides a foundational understanding of its physicochemical properties and mechanism of action. For further drug development, a more exhaustive experimental characterization of its properties, including melting point, boiling point, pKa, and logP, using the methodologies outlined, is highly recommended. The provided signaling pathway diagrams offer a visual representation of its molecular interactions and downstream effects, aiding in the conceptualization of its therapeutic potential.
References
- 1. LY 2087101 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief | Journal of Neuroscience [jneurosci.org]
